![molecular formula C12H13BrN6O2S B2789599 N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide CAS No. 2224168-75-4](/img/structure/B2789599.png)
N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide
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Overview
Description
“N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular formula of “6-bromoimidazo[1,2-a]pyridine”, a similar compound, is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N and the SMILES representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis
The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Physical And Chemical Properties Analysis
The compound “6-bromoimidazo[1,2-a]pyridine” has a melting point of 76.0-82.0°C and appears as pale yellow crystals or powder . It is slightly soluble in water .properties
IUPAC Name |
N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN6O2S/c1-8(2)19-6-12(15-7-19)22(20,21)17-10-5-18-4-9(13)14-3-11(18)16-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBRUJNADLWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CN3C=C(N=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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